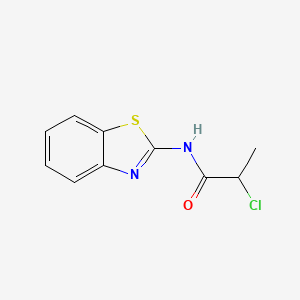

N-1,3-benzothiazol-2-yl-2-chloropropanamide

Übersicht

Beschreibung

N-1,3-benzothiazol-2-yl-2-chloropropanamide is a chemical compound with the molecular formula C10H9ClN2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-1,3-benzothiazol-2-yl-2-chloropropanamide can be synthesized through the reaction of 2-aminobenzothiazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:

2-aminobenzothiazole+2-chloropropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-1,3-benzothiazol-2-yl-2-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve organic solvents and mild heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Various substituted benzothiazole derivatives.

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-1,3-benzothiazol-2-yl-2-chloropropanamide serves as an intermediate in the synthesis of more complex benzothiazole derivatives. The compound can be synthesized through the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane and is followed by purification methods such as recrystallization or column chromatography.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminobenzothiazole + 3-Chloropropanoyl Chloride | Room temperature, organic solvent | High |

| 2 | Purification | Recrystallization/Column chromatography | >90% |

Biological Activities

The biological applications of this compound are extensive, particularly its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific biological targets .

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. In vitro studies demonstrate its effectiveness against multiple cancer cell lines, including leukemia and non-small cell lung cancer. For example, a derivative exhibited a log GI50 value of -5.48 against various cancer types, indicating potent anticancer activity .

Case Study: Anticancer Efficacy

| Cell Line | Log GI50 Value |

|---|---|

| Leukemia | -5.48 |

| Non-small cell lung cancer | -5.48 |

| Colon cancer | -5.51 |

| Breast cancer | -5.56 |

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial settings for the development of new materials and as a precursor for dyes and pigments. Its unique chemical properties allow it to be integrated into various formulations aimed at enhancing material performance .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that these compounds can achieve therapeutic concentrations in biological systems while maintaining low toxicity profiles .

Wirkmechanismus

The mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-1,3-benzothiazol-2-yl-2-chloroacetamide

- N-1,3-benzothiazol-2-yl-2-chlorobutanamide

- N-1,3-benzothiazol-2-yl-2-chloropentanamide

Uniqueness

N-1,3-benzothiazol-2-yl-2-chloropropanamide is unique due to its specific substitution pattern and the presence of the 2-chloropropanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-1,3-benzothiazol-2-yl-2-chloropropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various chemical reactions involving benzothiazole derivatives. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents to form amide derivatives. The structure of the compound is characterized by a benzothiazole moiety linked to a chloropropanamide group, which is critical for its biological activity.

Antiproliferative Activity

A significant body of research has focused on the antiproliferative effects of N-benzothiazole derivatives. A study evaluated a series of N-1,3-benzothiazol-2-ylbenzamides and found that several compounds exhibited notable inhibitory effects on cell growth in human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. Among these, specific derivatives demonstrated pro-apoptotic effects, particularly against the MCF-7 cancer cell line .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-1,3-benzothiazol-2-ylbenzamide 1 | HepG2 | 10 | Induction of apoptosis |

| N-1,3-benzothiazol-2-ylbenzamide 2 | MCF-7 | 5 | Cell cycle arrest |

| N-benzothiazole derivative 3 | MCF-7 | 8 | Inhibition of proliferation |

Anti-inflammatory Activity

Other studies have investigated the anti-inflammatory properties of benzothiazole derivatives. For instance, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzothiazole Derivatives

| Compound | Inhibition (%) | Cytokine Targeted |

|---|---|---|

| 2-Aminobenzothiazole Derivative A | 75 | TNF-alpha |

| 2-Aminobenzothiazole Derivative B | 60 | IL-6 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Compounds containing benzothiazole structures have been shown to activate apoptotic pathways in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and activation of caspases .

- Cytokine Modulation : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Properties

In a laboratory setting, researchers tested the efficacy of N-benzothiazole derivatives on various cancer cell lines. Notably, one study reported that a particular derivative led to a significant reduction in cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of benzothiazole derivatives in an animal model of arthritis. The administration of these compounds resulted in decreased swelling and pain in affected joints, alongside reduced levels of inflammatory markers in serum samples .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTKVYVIGKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393673 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-39-9 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.